Tyrosinase-IN-2
Overview
Description
Tyrosinase-IN-2 is a potent inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin in various organisms. Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols, such as tyrosine, to produce melanin and other pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-2 typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. Common synthetic routes include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of hydroxyl groups via hydroxylation reactions.
Step 3: Final modifications to enhance specificity and potency, often involving acylation or alkylation reactions.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Optimization of reaction conditions: Temperature, pH, and solvent selection to maximize yield and purity.
Purification processes: Techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions: Tyrosinase-IN-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are reactive intermediates.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Functional groups on the compound can be substituted to modify its activity and specificity.
Common Reagents and Conditions:
Oxidation: Typically involves molecular oxygen or hydrogen peroxide as oxidizing agents.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various quinones and substituted phenols, which can further react to form complex structures .
Scientific Research Applications
Tyrosinase-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in regulating melanin production and its potential effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating hyperpigmentation disorders, such as melasma and age spots.
Industry: Applied in the cosmetic industry for skin-whitening products and in the food industry to prevent browning of fruits and vegetables .
Mechanism of Action
Tyrosinase-IN-2 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine to melanin. This inhibition occurs through several pathways:
Direct binding: The compound directly binds to the copper ions, blocking substrate access.
Allosteric modulation: The compound induces conformational changes in the enzyme, reducing its activity.
Gene expression regulation: The compound may also affect the expression of genes involved in melanin synthesis, further reducing melanin production .
Comparison with Similar Compounds
Tyrosinase-IN-2 is compared with other tyrosinase inhibitors, such as kojic acid, arbutin, and hydroquinone:
Kojic Acid: A natural inhibitor with moderate potency but potential for skin irritation.
Arbutin: A glycosylated hydroquinone derivative with good safety profile but lower potency.
Hydroquinone: A highly potent inhibitor but associated with significant side effects and regulatory restrictions.
Uniqueness of this compound:
Higher Potency: this compound exhibits higher inhibitory activity compared to many natural inhibitors.
Better Safety Profile: It has fewer side effects compared to hydroquinone, making it a safer alternative for long-term use.
Versatility: Its synthetic nature allows for modifications to enhance specificity and reduce side effects
Properties
IUPAC Name |
[(4-nitrophenyl)methylideneamino]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-1-3-7(4-2-6)12(13)14/h1-5H,(H3,9,11,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDCBIHJEGDMDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=S)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222203 | |
Record name | 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-48-4 | |
Record name | 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Nitrophenyl)methylene]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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